molecular formula C22H33NO2 B1203282 Samandenone CAS No. 6400-81-3

Samandenone

Cat. No. B1203282
CAS RN: 6400-81-3
M. Wt: 343.5 g/mol
InChI Key: YVWOGPJZTKNLJO-BYXPGVIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Samandenone is a steroid alkaloid.

Scientific Research Applications

Antitumor Activity of Cardenolides

Cardenolides, a class of organic compounds which includes samandenone, have been studied for their potential antitumor activity. A study by (Mijatovic et al., 2008) investigated the antitumor effects of a novel hemisynthetic cardenolide, revealing that it decreases the viability/proliferation of human prostate cancer cell lines. The study found that these effects were not linked to an increase in intracellular calcium concentrations but rather to the compound's ability to disorganize nucleolar structure and function. This included an impairment of cyclin-dependent kinase and c-Myc expression and related signaling pathways.

Cardiovascular Research

S-adenosylmethionine (SAM), a metabolic intermediate of homocysteine, has been studied for its effects on cardiovascular health. (Lim et al., 2011) explored the effects of SAM on neointimal formation after balloon injury in obese diabetic rats, showing that SAM treatment caused a significant dose-dependent reduction in the intima-to-media ratio. This suggests that SAM might have protective effects against restenosis after balloon injury.

Methylation and Biological Function

SAM is also recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, as highlighted by (Fontecave et al., 2004). The study discusses SAM's multifaceted biological roles, including as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic processes.

SAM's Diverse Roles in Plant Metabolism

SAM's diverse roles in plant metabolism were explored by (Roje, 2006). The study outlines SAM's participation in the biosynthesis of polyamines, metal ion chelating compounds, and the plant hormone ethylene, among others, emphasizing its significance in plant biochemistry.

Inhibitory Effects on Cancer Growth

Furthering the exploration of SAM's antitumor properties, (Zhao et al., 2010) investigated the inhibitory effects of SAM on human gastric cancer cells. The study found that SAM can inhibit the growth of cancer cells both in vivo and in vitro, potentially by reversing the hypomethylation of certain genes, thus reducing their expression and inhibiting tumor growth.

properties

CAS RN

6400-81-3

Product Name

Samandenone

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1R,2S,3S,6R,7R,11R,14R,16S)-2,6-dimethyl-7-propan-2-yl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadec-9-en-8-one

InChI

InChI=1S/C22H33NO2/c1-12(2)20-17(24)10-16-14-6-5-13-9-19-23-11-18(25-19)22(13,4)15(14)7-8-21(16,20)3/h10,12-15,18-20,23H,5-9,11H2,1-4H3/t13-,14-,15+,18+,19+,20+,21+,22+/m1/s1

InChI Key

YVWOGPJZTKNLJO-BYXPGVIDSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C)C

SMILES

CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C

Canonical SMILES

CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samandenone
Reactant of Route 2
Samandenone
Reactant of Route 3
Samandenone
Reactant of Route 4
Samandenone
Reactant of Route 5
Samandenone
Reactant of Route 6
Samandenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.